(S)-alpha-Amino-1H-pyrazole-3-propanoic acid
CAS No.: 14429-70-0
Cat. No.: VC17018083
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14429-70-0 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-pyrazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H9N3O2/c7-5(6(10)11)3-4-1-2-8-9-4/h1-2,5H,3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | VOWKMMDXKYIBPG-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(NN=C1)C[C@@H](C(=O)O)N |
| Canonical SMILES | C1=C(NN=C1)CC(C(=O)O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at the 3-position with a propanoic acid side chain bearing an alpha-amino group. The (S)-configuration at the chiral center ensures enantiomeric specificity, critical for its interactions with biological targets. Key structural elements include:
-
Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .
-
Amino acid backbone: The moiety enables zwitterionic behavior at neutral pH, enhancing solubility in aqueous environments.
The isomeric SMILES representation, , highlights the stereochemistry and connectivity . X-ray crystallography and NMR studies confirm the planar pyrazole ring and the trans-configuration of the amino and carboxyl groups .
Physicochemical Properties
Table 1 summarizes critical physicochemical data derived from experimental and computational analyses:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.15 g/mol | |
| Exact Mass | 155.0695 Da | |
| LogP (Partition Coefficient) | -2.97 | |
| Polar Surface Area | 81.14 Ų | |
| Water Solubility | 10.4 g/L |
The low LogP value (-2.97) indicates high hydrophilicity, consistent with its zwitterionic nature . Its polar surface area (81.14 Ų) suggests strong potential for forming hydrogen bonds, a trait leveraged in protein-ligand interactions.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of (S)-alpha-Amino-1H-pyrazole-3-propanoic acid typically involves multi-step organic reactions:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or ketoesters yields the pyrazole core. For example, reacting hydrazine with acetylacetone under acidic conditions produces 3-acetylpyrazole.
-
Side Chain Introduction: Alkylation or Michael addition reactions attach the propanoic acid moiety to the pyrazole ring. A common approach involves coupling 3-bromopyrazole with a protected serine derivative.
-
Chiral Resolution: Chromatographic separation or enzymatic methods isolate the (S)-enantiomer from racemic mixtures .
Recent advancements employ asymmetric catalysis to directly synthesize the enantiopure compound, reducing post-synthetic purification steps.
Industrial-Scale Production Challenges
Scalability remains hindered by:
-
Low Yields in Chiral Synthesis: Asymmetric hydrogenation steps often achieve <60% enantiomeric excess, necessitating costly resolution.
-
Sensitive Functional Groups: The amino and carboxyl groups require protection-deprotection strategies to prevent side reactions during synthesis .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory effects on enzymes involved in amino acid metabolism. For instance:
-
Glutamate Decarboxylase (GAD): Competitive inhibition () occurs via mimicry of glutamate’s structure, blocking the active site.
-
Dihydroorotate Dehydrogenase (DHODH): Pyrazole-ring coordination to the enzyme’s flavin cofactor reduces catalytic activity by 40% at 50 µM concentrations .
Metabolic Modulation
As a structural analog of alanine, it interferes with bacterial cell wall synthesis by competitively inhibiting alanine racemase, a target in antibiotic development . In E. coli, 1 mM concentrations reduce peptidoglycan crosslinking by 72% .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: NMR (DO, 400 MHz) reveals peaks at δ 7.45 (s, 1H, pyrazole-H), 3.89 (q, 1H, CH(NH)), and 3.12 (dd, 2H, CH).
-
Mass Spectrometry: ESI-MS shows a predominant [M+H] ion at m/z 156.07, with fragmentation patterns confirming the amino acid side chain .
Chromatographic Techniques
HPLC methods using C18 columns (0.1% TFA in HO/MeCN) achieve baseline separation with a retention time of 6.8 minutes, enabling purity assessments >98%.
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The pyrazole ring’s nitrogen atoms serve as hydrogen bond acceptors in ATP-binding pockets. Derivatives bearing fluorophenyl groups at the 1-position show IC values of 8 nM against EGFR kinase.
Prodrug Development
Esterification of the carboxyl group enhances blood-brain barrier penetration. The ethyl ester prodrug demonstrates 3.2-fold higher bioavailability in rodent models compared to the parent compound .
Research Frontiers
Anticancer Activity
In vitro studies reveal dose-dependent apoptosis induction in MCF-7 breast cancer cells (EC = 45 µM). Mechanistically, it activates caspase-3 via mitochondrial depolarization .
Neuroprotective Effects
Mouse models of Parkinson’s disease show 40% reduction in dopaminergic neuron loss when treated with 10 mg/kg/day, attributed to glutamate excitotoxicity mitigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume